![molecular formula C16H13N3O B7549555 4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as PBD, and its chemical formula is C18H15N3O. This compound has gained significant attention in scientific research due to its unique structural and functional properties.
Mécanisme D'action
The mechanism of action of PBD is not fully understood, but it is believed to involve the interaction with DNA and RNA. PBD has a planar structure, which allows it to intercalate into the base pairs of nucleic acids. This interaction can cause structural changes in the DNA and RNA, which can affect their function. PBD has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. PBD has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Moreover, PBD has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PBD has several advantages for lab experiments. It is easy to synthesize and purify, and its fluorescent properties make it a useful tool for imaging and detection. However, PBD has some limitations as well. It has low water solubility, which can affect its bioavailability and cellular uptake. Moreover, PBD can undergo photobleaching, which can limit its application in long-term experiments.
Orientations Futures
There are several future directions for the research on PBD. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is to explore its application in the development of functional materials, such as sensors, catalysts, and drug delivery systems. Moreover, the structural modification of PBD can lead to the development of new compounds with improved properties and activities.
Conclusion:
In conclusion, PBD is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on PBD has the potential to lead to the development of new materials and therapies for various diseases.
Méthodes De Synthèse
The synthesis of PBD involves the condensation reaction between pyridine-4-carbaldehyde and 1,3-diaminobenzene in the presence of acetic acid and glacial acetic acid. The reaction proceeds under reflux for several hours, and the product is obtained by recrystallization from ethanol. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
PBD has been extensively studied for its potential application in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. PBD is also used as a ligand for the synthesis of metal complexes, which have been investigated for their catalytic and biological activities. Moreover, PBD has been used as a building block for the synthesis of various functional materials, such as polymers, nanoparticles, and supramolecular assemblies.
Propriétés
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16-11-13(6-5-12-7-9-17-10-8-12)18-14-3-1-2-4-15(14)19-16/h1-10H,11H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQZMETZADSNTI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


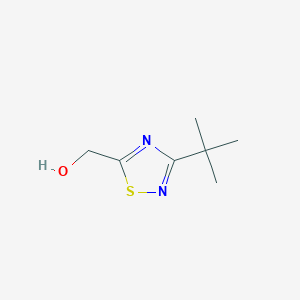
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
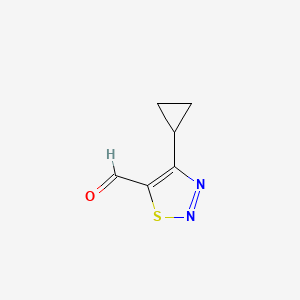
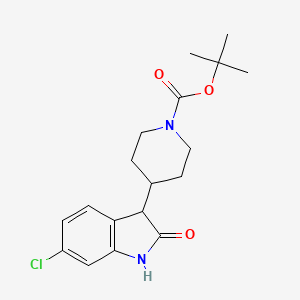
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)

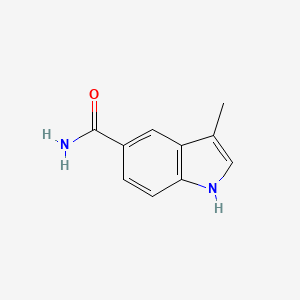

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
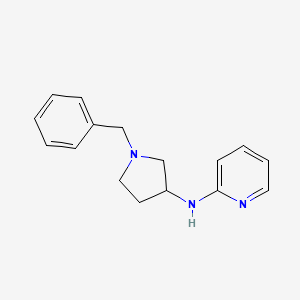
![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
